molecular formula C21H14BrN3 B3329546 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 607739-87-7

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No. B3329546
Key on ui cas rn: 607739-87-7
M. Wt: 388.3 g/mol
InChI Key: AQIZKIPLILIXOK-UHFFFAOYSA-N
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Patent
US09273002B2

Procedure details

To 160 mL of an ethanol solution of 13.0 g (45.1 mmol) of (E)-3-(4-bromophenyl)-1-(2-pyridyl)-2-propen-1-one, 7.3 g (46.6 mmol) of benzamidine hydrochloride and 3.6 g (90 mmol) of sodium hydroxide were added under argon atmosphere, and the mixture was stirred for 16 h under heat refluxing. After cooling the reaction mixture to room temperature, a formed solid was collected by filtration and washed with water and methanol to obtain 4.31 g (yield: 25%) of 4-(4-bromophenyl)-2-phenyl-6-(2-pyridyl)pyrimidine as a pale brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=O)=[CH:4][CH:3]=1.Cl.[C:19]([NH2:27])(=[NH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=3)[N:27]=[C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:26]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C=C/C(=O)C1=NC=CC=C1
Name
benzamidine hydrochloride
Quantity
7.3 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
a formed solid was collected by filtration
WASH
Type
WASH
Details
washed with water and methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC(=C1)C1=NC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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